molecular formula C19H11BrClFN4O2S B2458062 2-({[3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(3-chlorophenyl)pyrimidin-4-ol CAS No. 1286566-46-8

2-({[3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(3-chlorophenyl)pyrimidin-4-ol

Cat. No.: B2458062
CAS No.: 1286566-46-8
M. Wt: 493.74
InChI Key: VFZHFDZPWPPHKS-UHFFFAOYSA-N
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Description

2-({[3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(3-chlorophenyl)pyrimidin-4-ol is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a pyrimidinol core, substituted with bromine, fluorine, and chlorine atoms, as well as an oxadiazole ring. The presence of these functional groups makes it an interesting subject for chemical synthesis and biological studies.

Properties

IUPAC Name

2-[[3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-4-(3-chlorophenyl)-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11BrClFN4O2S/c20-13-7-11(4-5-14(13)22)18-25-17(28-26-18)9-29-19-23-15(8-16(27)24-19)10-2-1-3-12(21)6-10/h1-8H,9H2,(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFZHFDZPWPPHKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CC(=O)NC(=N2)SCC3=NC(=NO3)C4=CC(=C(C=C4)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11BrClFN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(3-chlorophenyl)pyrimidin-4-ol typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the oxadiazole ring: This can be achieved by reacting 3-bromo-4-fluorobenzohydrazide with a suitable carboxylic acid derivative under dehydrating conditions.

    Attachment of the oxadiazole ring to the pyrimidinol core: This step involves the use of a coupling reagent to link the oxadiazole ring to the pyrimidinol core.

    Introduction of the sulfanyl group:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimization for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Reactivity of the Oxadiazole Ring

The 1,2,4-oxadiazole moiety is a heterocyclic system prone to electrophilic substitution and ring-opening reactions. Key reactions include:

Reaction Type Conditions/Reagents Outcome Reference
Electrophilic Substitution Nitration (HNO₃/H₂SO₄) or halogenation (Cl₂/FeCl₃)Substitution at the oxadiazole’s C-3 position, though steric hindrance from the 3-bromo-4-fluorophenyl group may limit reactivity.
Ring-Opening Hydrolysis Acidic (HCl, Δ) or basic (NaOH, Δ) conditionsConversion to a diamide intermediate, which may cyclize under dehydration.

Sulfanyl Group Transformations

The methylsulfanyl (-SCH₂-) linker undergoes oxidation and alkylation:

Reaction Type Conditions/Reagents Outcome Reference
Oxidation to Sulfone H₂O₂/AcOH or mCPBA (meta-chloroperbenzoic acid)Formation of a sulfone group, enhancing polarity and potential bioactivity.
Alkylation Alkyl halides (R-X)/K₂CO₃Replacement of the sulfanyl hydrogen with alkyl groups (e.g., -SCH₂R).

Halogenated Aryl Group Reactivity

The 3-bromo-4-fluorophenyl and 3-chlorophenyl substituents participate in cross-coupling and nucleophilic substitution:

Reaction Type Conditions/Reagents Outcome Reference
Buchwald–Hartwig Amination Pd(dba)₂, Xantphos, amineReplacement of bromine with amines (e.g., -NH₂, -NHR).
Suzuki–Miyaura Coupling Pd(PPh₃)₄, arylboronic acid, baseSubstitution of bromine with aryl groups (e.g., biphenyl derivatives).
Nucleophilic Aromatic Substitution KOH/EtOH, nucleophile (e.g., -O⁻, -CN⁻)Fluorine or chlorine displacement under harsh conditions (limited by deactivation from electron-withdrawing groups).

Pyrimidine Ring Modifications

The pyrimidin-4-ol core undergoes tautomerism and functionalization:

Reaction Type Conditions/Reagents Outcome Reference
Tautomerism pH-dependent (aqueous media)Equilibrium between 4-ol (enol) and 4-one (keto) forms.
O-Alkylation Alkyl halides (R-X)/NaHFormation of 4-alkoxy pyrimidines (e.g., -OR).
Electrophilic Substitution HNO₃/H₂SO₄ (nitration)Nitration at C-5 position, though steric hindrance from substituents may limit yield.

Biological Activity-Driven Reactions

While pharmacological mechanisms are beyond the scope, structural analogs suggest:

  • Enzyme Inhibition : The oxadiazole and pyrimidine motifs may chelate metal ions in enzymatic active sites, as seen in kinase inhibitors .

  • Metabolic Oxidation : Hepatic cytochrome P450 enzymes may oxidize the sulfanyl group to sulfoxides, altering pharmacokinetics .

Synthetic Pathways for Derivatives

Derivatization strategies include:

Strategy Example Application
Oxadiazole Ring Expansion Reaction with nitriles under acidic conditionsFormation of triazine hybrids for enhanced bioactivity.
Hybridization Conjugation with triazole or thiadiazoleMulti-target drug candidates (e.g., anticancer or antimicrobial agents).

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of oxadiazole compounds exhibit significant anticancer properties. The incorporation of the oxadiazole moiety into the molecular structure enhances the compound's ability to inhibit tumor growth. In silico studies have shown that this compound can effectively bind to targets involved in cancer pathways, suggesting its potential as a lead compound for further development in cancer therapeutics .

Anti-inflammatory Properties

The compound has been evaluated for its anti-inflammatory activity through molecular docking studies, indicating its potential as a 5-lipoxygenase inhibitor. This suggests that it could be beneficial in treating conditions characterized by inflammation .

Antimicrobial Activity

Oxadiazole derivatives are known for their antimicrobial properties. The presence of halogen substituents (bromo and fluoro groups) in this compound may enhance its efficacy against various bacterial strains. Studies have demonstrated that similar compounds exhibit broad-spectrum antimicrobial activity, making this compound a candidate for further investigation .

Agrochemical Applications

The diverse functionalities of oxadiazole derivatives also extend to agrochemicals, where they can serve as pesticides or herbicides. Their ability to interact with biological systems makes them suitable candidates for developing new agrochemical agents that are effective yet environmentally friendly .

Material Science Applications

In material science, compounds with oxadiazole structures are being explored for their potential use in organic electronics and photonics due to their thermal stability and unique electronic properties. This compound can be integrated into polymer matrices to enhance the performance of electronic devices .

Case Studies and Research Findings

  • In Silico Studies : A study conducted on similar oxadiazole derivatives showed promising results in molecular docking simulations, indicating strong interactions with key biological targets involved in cancer and inflammation .
  • Synthesis and Characterization : Various synthetic routes have been developed to produce this compound efficiently while maintaining high purity levels. Characterization techniques such as NMR and LC-MS have confirmed the structural integrity of synthesized compounds .
  • Biological Testing : In vitro assays have been conducted to evaluate the anticancer and antimicrobial activities of related oxadiazole derivatives, reinforcing the potential therapeutic benefits of this class of compounds .

Mechanism of Action

The mechanism of action of 2-({[3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(3-chlorophenyl)pyrimidin-4-ol is not fully understood, but it is believed to involve interactions with specific molecular targets. The presence of multiple functional groups allows it to engage in various types of chemical interactions, such as hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4-fluorophenol: Shares the bromo and fluoro substituents but lacks the oxadiazole and pyrimidinol components.

    Benzamide, N-(4-fluorophenyl)-3-bromo-: Contains similar halogen substituents but has a different core structure.

    2-Bromo-3,3,3-Trifluoropropene: Another halogenated compound with different functional groups.

Uniqueness

What sets 2-({[3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(3-chlorophenyl)pyrimidin-4-ol apart is its combination of a pyrimidinol core with an oxadiazole ring and multiple halogen substituents. This unique structure provides a diverse range of chemical reactivity and potential biological activity, making it a valuable compound for further research and development.

Biological Activity

The compound 2-({[3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(3-chlorophenyl)pyrimidin-4-ol is a complex organic molecule that has garnered attention in recent years for its potential biological activities. This article provides an overview of its biological activity, including antimicrobial, anticancer, and other pharmacological properties.

Chemical Structure and Properties

The molecular formula of the compound is C15H12BrClFN4OSC_{15}H_{12}BrClFN_4OS, with a molecular weight of approximately 386.13 g/mol. The presence of multiple heterocycles (oxadiazole and pyrimidine) in its structure suggests a diverse range of biological interactions.

1. Antimicrobial Activity

Several studies have investigated the antimicrobial properties of compounds containing oxadiazole and pyrimidine moieties. For instance:

  • Oxadiazole Derivatives : Research indicates that oxadiazole derivatives often exhibit significant antibacterial and antifungal activities. A review highlighted that compounds with similar structural features have shown effectiveness against various strains of bacteria and fungi, including Staphylococcus aureus and Candida albicans .
  • Pyrimidine Compounds : Pyrimidines have been reported to possess antimicrobial properties as well. For example, derivatives with halogen substitutions demonstrated enhanced activity against Gram-positive bacteria .

The specific compound under discussion has not been extensively tested in published literature; however, based on the structural analogs, it can be hypothesized that it might exhibit similar antimicrobial effects.

2. Anticancer Activity

The potential anticancer activity of oxadiazole derivatives is well-documented. The 1,3,4-oxadiazole scaffold has been associated with various anticancer mechanisms:

  • Mechanism-Based Approaches : Recent studies suggest that oxadiazoles can induce apoptosis in cancer cells by modulating key signaling pathways . The compound's structural features may contribute to its ability to bind specific targets involved in cancer progression.
  • Case Studies : In vitro studies on related compounds have shown promising results against various cancer cell lines. For example, compounds similar to the one have displayed cytotoxic effects against breast cancer and lung cancer cell lines .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for predicting the biological activity of new compounds. Key findings include:

  • Substituent Effects : The presence of halogen atoms (like bromine and chlorine) on the phenyl rings has been associated with increased biological activity due to enhanced lipophilicity and electronic effects .
  • Heterocyclic Influence : The incorporation of oxadiazole and pyrimidine rings contributes to the overall bioactivity, as these moieties are known for their ability to interact with biological macromolecules effectively .

Summary Table of Biological Activities

Activity TypeCompound TypeObserved EffectsReferences
AntimicrobialOxadiazole DerivativesEffective against Staphylococcus aureus
AnticancerOxadiazole/PyrimidineInduces apoptosis in cancer cell lines
AntifungalSimilar StructuresActive against Candida albicans

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